![molecular formula C8H8N2O2 B596648 6-Methoxybenzo[D]oxazol-2-amine CAS No. 13895-08-4](/img/structure/B596648.png)

6-Methoxybenzo[D]oxazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

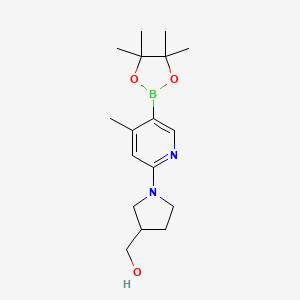

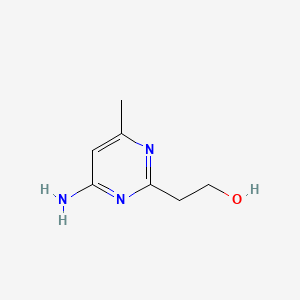

6-Methoxybenzo[D]oxazol-2-amine is a chemical compound with the molecular formula C8H8N2O2 . It is used as an intermediate in the synthesis of various chemical entities .

Synthesis Analysis

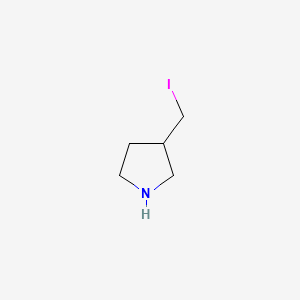

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of this compound derivatives by reacting 2-amino-5-methoxyphenol hydrochloride with urea .Molecular Structure Analysis

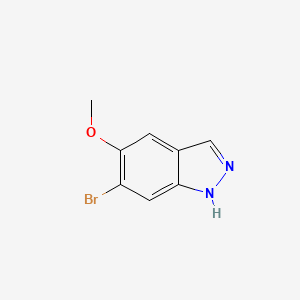

The molecular structure of this compound consists of a benzoxazole ring with a methoxy group at the 6-position and an amine group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its use as an intermediate in the synthesis of various chemical entities .Physical and Chemical Properties Analysis

This compound has a molecular weight of 164.164. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .Aplicaciones Científicas De Investigación

Anti-tubercular Agents

Research has identified derivatives of 6-Methoxybenzo[d]oxazol-2-amine as potent anti-tubercular agents. For instance, substituted 5,6-dihydro-8-methoxybenzo[h]quinazolin-2-amine compounds have been synthesized and evaluated against Mycobacterium tuberculosis H37Rv strain. Certain derivatives exhibited significant anti-tubercular activity, indicating their potential as therapeutic agents for tuberculosis without notable cytotoxicity in preliminary tests on THP-1 cells (Maurya et al., 2013).

Anticonvulsant and Neuroprotective Effects

Another study focused on the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives, which were evaluated for their anticonvulsant and neuroprotective effects. A specific compound within this series emerged as a highly effective anticonvulsant in animal models, demonstrating both potent activity and promising neuroprotective effects. This highlights the therapeutic potential of this compound derivatives in the treatment of epilepsy and associated neuronal damage (Hassan et al., 2012).

Synthetic Methodologies

The compound has also been central to developing novel synthetic methodologies. A study demonstrated the microwave-assisted synthesis of highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives using ionic liquid support. This method offers a novel approach to scaffold diversity, potentially useful in drug discovery programs for various diseases (Chanda et al., 2012).

Anticancer Activity

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their anticancer activity. These compounds showed potent cytotoxicity against various cancer cell lines, particularly Colo205. One compound, in particular, demonstrated the ability to induce G2/M cell cycle arrest and apoptosis through p53 activation, suggesting a new avenue for cancer therapy targeting the p53 pathway (Kumbhare et al., 2014).

Kinase Inhibition

Compounds derived from this compound have been evaluated for their potential as dual inhibitors of CLK1 and DYRK1A kinases, which play crucial roles in cancer and neurodegenerative diseases. Novel synthetic derivatives showed promising inhibitory activity against these kinases, highlighting their potential in developing new therapeutic agents (Loidreau et al., 2013).

Mecanismo De Acción

Mode of Action

It has been suggested that the compound and its analogs demonstrate inhibitory activity on glutamate-gated chloride channels (glucl), leading to the inhibition of pharyngeal pumping, motility, and egg or microfilaria release and a loss of host immunosuppression .

Biochemical Pathways

Metabolomics analysis of Trichinella spiralis treated with 6-Methoxybenzo[D]oxazol-2-amine showed significant up-regulation of purine and pyrimidine metabolism and down-regulation of sphingolipid metabolism . This suggests that the compound may interfere with these biochemical pathways, leading to its anthelmintic effects.

Pharmacokinetics

It is suggested that the bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

Result of Action

The in vivo results demonstrate that a dose of 250 mg/kg reduced the Trichinella spiralis abundance in the digestive tract by 49% . This suggests that this compound has a significant anthelmintic effect.

Direcciones Futuras

Future research on 6-Methoxybenzo[D]oxazol-2-amine could focus on further elucidating its biological activities and potential applications. For instance, one study suggested that N-methylbenzo[D]oxazol-2-amine could be a potential molecule for anthelmintic development . Further studies on the bioavailability, pharmacokinetics, and absorption of this compound could provide information for its future efficacy improvement .

Propiedades

IUPAC Name |

6-methoxy-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMHWUZZUTWZSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732643 |

Source

|

| Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13895-08-4 |

Source

|

| Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)